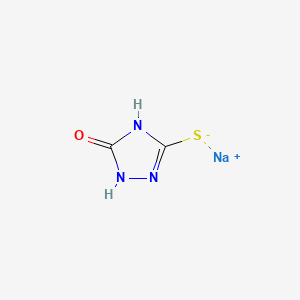

sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide

Description

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a hydroxy group at position 5 and a sulfanide (-S⁻Na⁺) moiety at position 2. This compound belongs to the broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and antimicrobial properties . Its synthesis typically involves cyclization reactions under alkaline conditions, as exemplified by procedures in , where hydrazine hydrate reacts with potassium thioamide precursors to form triazole-thiol intermediates, followed by sodium salt formation .

Properties

Molecular Formula |

C2H2N3NaOS |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

sodium;5-oxo-1,4-dihydro-1,2,4-triazole-3-thiolate |

InChI |

InChI=1S/C2H3N3OS.Na/c6-1-3-2(7)5-4-1;/h(H3,3,4,5,6,7);/q;+1/p-1 |

InChI Key |

HHPGJUSUVKOSAB-UHFFFAOYSA-M |

Canonical SMILES |

C1(=O)NC(=NN1)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide typically involves the modification of nitro-triazole starting materials. One common synthetic route includes the following steps :

Modification of the Cyano Group: The cyano group of the nitro-triazole starting material is modified through a series of reactions.

Formation of Tetrazol-1-ol: The intermediate product is converted into tetrazol-1-ol.

Selective Oxidation: The triazole ring is selectively oxidized to form the hydroxy-triazole.

Sulfanide Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Core Reactivity Profile

The compound exhibits reactions typical of both triazolethiones and sulfanide salts:

-

Nucleophilic substitution at sulfur

-

Electrophilic aromatic substitution on the triazole ring

-

Coordination chemistry with transition metals

-

Oxidation/redox behavior

Alkylation and Arylation

Reacts with alkyl/aryl halides to form thioethers:

Example :

-

Reaction with methyl iodide yields 3-(methylthio)-5-hydroxy-4H-1,2,4-triazole (85% yield, EtOH, 60°C) .

-

Arylation with 4-chlorobenzyl chloride forms 3-(4-chlorobenzylthio)-5-hydroxy-4H-1,2,4-triazole (78% yield, DMF, K₂CO₃) .

Acylation

Forms thioesters with acyl chlorides:

Example :

-

Acetylation with acetyl chloride produces 3-(acetylthio)-5-hydroxy-4H-1,2,4-triazole (72% yield, THF, 0°C).

Oxidation

Controlled oxidation yields disulfides or sulfonic acids:

Conditions :

-

Mild : H₂O₂ (3%) in H₂O/EtOH (1:1), RT → disulfide (91% yield) .

-

Strong : KMnO₄/H₂SO₄ → sulfonic acid derivative (65% yield) .

Cyclization Reactions

Participates in heterocycle formation via nucleophilic attack:

Example :

(Yield: 52–88%, refluxing EtOH) .

Coordination Chemistry

Acts as a polydentate ligand for transition metals:

| Metal Salt | Product | Application | Ref. |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(Triazole-S)₂(H₂O)₂]·2H₂O | Anticancer agent | |

| FeCl₃ | Fe(Triazole-S)₃ | Magnetic materials | |

| AgNO₃ | Ag(Triazole-S) | Antimicrobial coatings |

Key Observations :

Acid-Base Behavior

The compound demonstrates pH-dependent tautomerism:

-

Basic media (pH > 10) : Thione form dominates (C=S stretching at 1288–1295 cm⁻¹) .

-

Acidic media (pH < 4) : Thiol form prevails (S-H stretch at 2550–2600 cm⁻¹) .

Comparative Reactivity Table

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Alkylation | CH₃I | 3-(Methylthio)triazole | 85 | EtOH, 60°C, 4h |

| Arylation | 4-ClC₆H₄CH₂Cl | 3-(4-Cl-benzylthio)triazole | 78 | DMF, K₂CO₃, 80°C |

| Oxidation (mild) | H₂O₂ | Disulfide dimer | 91 | H₂O/EtOH, RT, 2h |

| Coordination | Cu(NO₃)₂ | Cu(II) complex | 68 | MeOH, RT, 6h |

Scientific Research Applications

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide involves its interaction with specific molecular targets. For instance, in biological systems, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The hydroxy group in the target compound enhances aqueous solubility compared to methyl or phenyl-substituted analogs .

- Stability : Sodium sulfanide derivatives are generally stable under alkaline conditions but may decompose in acidic media, releasing H₂S gas .

Research Findings and Trends

QSAR Insights : demonstrates that increasing ΣQ (total charge on substituents) and lowering ΔE1 (HOMO-LUMO gap) correlate with enhanced antimicrobial activity. The target compound’s hydroxy group may optimize these parameters compared to methyl or chloro analogs .

Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving triazole derivative structures, aiding in understanding substituent effects on molecular packing and reactivity .

Synthetic Optimization: Alkaline cyclization remains a robust method for triazole-thiol synthesis, but novel routes (e.g., microwave-assisted reactions) could improve yields and reduce reaction times .

Biological Activity

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide is a compound that falls within the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by research findings and case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocyclic compounds that exhibit a range of biological activities. They are known for their roles as antibacterial agents, antifungal agents, and potential anticancer drugs. The presence of the triazole ring in various derivatives enhances their interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study involving various 1,2,4-triazole derivatives indicated that compounds containing this structure showed significant activity against both Gram-positive and Gram-negative bacteria. Notably:

- In vitro assays revealed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

- Molecular docking studies suggested that the compound interacts effectively with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Antifungal Activity

The antifungal potential of this compound has also been investigated. Triazole derivatives are recognized for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis:

- Case studies have shown that this compound demonstrates efficacy against various fungal strains including Candida albicans and Aspergillus niger. The observed antifungal activity was attributed to the disruption of fungal cell membrane integrity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in several studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MRC-5 (human fibroblast) | >64 | |

| This compound | HeLa (cervical cancer) | 18.19 |

The data indicates that this compound exhibits low cytotoxicity against normal human cells while showing significant activity against cancer cell lines. This selectivity suggests its potential as a therapeutic agent with minimal side effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Key SAR Findings:

Q & A

Basic: What are the optimal synthetic routes for sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis typically involves cyclization of thiosemicarbazide derivatives in alkaline media. For example, refluxing thiosemicarbazide precursors with 2% aqueous sodium hydroxide for 2 hours, followed by neutralization with dilute HCl to precipitate the product . Standardization requires optimizing:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of thiosemicarbazide to NaOH to avoid side reactions.

- Temperature control : Reflux at 80–100°C ensures complete cyclization.

- Purification : Use column chromatography (e.g., silica gel, ethanol/hexane eluent) or recrystallization from ethanol-water mixtures .

Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethanol/hexane) and confirm purity via elemental analysis (>98% C, H, N, S) .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm triazole ring protons (δ 7.8–8.2 ppm) and sulfanide sulfur environment (δ 160–170 ppm for C-S) .

- FT-IR : Detect O-H stretching (3200–3400 cm⁻¹) and C=N/C-S vibrations (1550–1650 cm⁻¹) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .

- Chromatography : HPLC (C18 column, methanol:water 70:30) with retention time consistency (±0.1 min) .

Advanced: How can X-ray crystallography and DFT calculations resolve discrepancies in molecular geometry?

Methodological Answer:

- X-ray Crystallography : Use SHELX for structure refinement. Key steps:

- DFT Calculations : Apply B3LYP/6-311G(d) to optimize geometry. Compare bond lengths (e.g., S-N: 1.65 Å experimental vs. 1.68 Å theoretical) and angles (e.g., C-S-C: 102° vs. 104°) .

Resolution Strategy : Discrepancies <5% arise from crystal packing effects; use Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: What strategies mitigate conflicting bioactivity results in antimicrobial assays?

Methodological Answer:

- Assay Design :

- Model Organisms : Test Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess spectrum .

- Dose-Response : Use 10–100 µg/mL concentrations; compare inhibition zones to sodium diclofenac (reference: 44% swelling suppression) .

- Data Analysis :

- Apply ANOVA to identify statistically significant activity (p < 0.05).

- Address false positives via cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Advanced: How can crystallization conditions be optimized for accurate structure determination?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., DMSO:water 1:1) to grow monoclinic crystals .

- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal quality .

- Software Tools :

Advanced: How do computational methods (e.g., HOMO-LUMO, MEP) predict reactivity?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate energy gap (e.g., 4.39 eV) using Gaussian08. Smaller gaps (~3–4 eV) indicate higher reactivity for electrophilic attacks .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic (O-H, S−) and electrophilic (triazole C=N) sites .

Validation : Correlate DFT-predicted reactive sites with experimental substitution reactions (e.g., alkylation at sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.